molecular formula C2H2ClN3O2S B1316860 4H-1,2,4-triazole-3-sulfonyl chloride CAS No. 6461-29-6

4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No. B1316860
CAS RN: 6461-29-6
M. Wt: 167.58 g/mol
InChI Key: KRGDHNPMWOBKPN-UHFFFAOYSA-N
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Description

4H-1,2,4-Triazole-3-sulfonyl chloride is a unique chemical with the empirical formula C2H2ClN3O2S and a molecular weight of 167.57 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 heavy atoms . The InChI string is 1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) and the SMILES string is C1=NNC(=N1)S(=O)(=O)Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 166.9556252 g/mol .

Scientific Research Applications

Chemical Synthesis and Derivatization

4H-1,2,4-Triazole-3-sulfonyl chloride and its derivatives have been extensively used in chemical synthesis. They serve as precursors or intermediates in the formation of various structurally complex and biologically active compounds. The synthesis of S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates and their oxidation to pharmacologically active substances exemplify this utility. These reactions have expanded the range of substances with potential therapeutic applications, as demonstrated in studies synthesizing new compounds for biological activity evaluation (Kaplaushenko, 2014).

Catalysis and Reaction Mechanisms

The compound and its derivatives have been pivotal in understanding and enhancing reaction mechanisms and catalysis. For instance, the copper-catalyzed three-component synthesis of 4-sulfonyl-1,2,3-triazoles, involving a sequential aerobic copper-catalyzed oxidative sulfonylation, has illustrated a practical approach to obtaining structures with promising bioactivities (Van Hoof, Pulikkal Veettil & Dehaen, 2021). Additionally, the regioselectivity of reactions involving 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates, leading to fused heterocyclic compounds, has shed light on reaction pathways and the high regioselectivity of these processes (Erkhitueva et al., 2013).

Material Science and Coordination Chemistry

In material science and coordination chemistry, this compound derivatives have contributed to the development of novel materials with specific properties. For instance, the synthesis of sulfonate-functionalized 1,2,4-triazole ligands and their coordination with metals, such as cadmium, has resulted in the formation of coordination networks with distinct structural and photoluminescent properties (Gómez et al., 2013).

Biological Applications and Drug Development

While excluding direct references to drug use, dosage, and side effects, it's noteworthy that this compound derivatives have served as key intermediates in synthesizing compounds with potential therapeutic effects. The development of S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates, particularly for type II diabetes, highlights the significance of these compounds in medicinal chemistry and drug development efforts (ur-Rehman et al., 2018).

Safety and Hazards

Users should avoid breathing mist, gas or vapours of 4H-1,2,4-triazole-3-sulfonyl chloride. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1H-1,2,4-triazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGDHNPMWOBKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558736
Record name 1H-1,2,4-Triazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6461-29-6
Record name 1H-1,2,4-Triazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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